N-(cyanomethyl)-3-methylbenzamide

Description

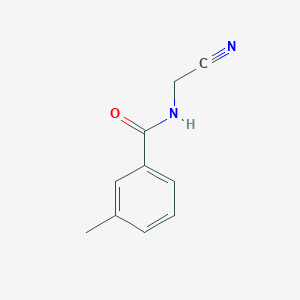

N-(Cyanomethyl)-3-methylbenzamide (chemical formula: C₁₁H₁₀N₂O) is a benzamide derivative characterized by a cyanomethyl (-CH₂CN) group attached to the amide nitrogen and a methyl (-CH₃) substituent at the 3-position of the benzene ring (Figure 1). This compound’s structure combines electron-withdrawing (cyanomethyl) and electron-donating (methyl) groups, influencing its reactivity and biological interactions.

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-(cyanomethyl)-3-methylbenzamide |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,6H2,1H3,(H,12,13) |

InChI Key |

BOLQSKCEFTWYRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the direct treatment of 3-methylbenzamide with cyanomethyl chloride in the presence of a base. This reaction also proceeds at room temperature and can be carried out without the need for a solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(cyanomethyl)-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

- Synthesis: Typically prepared via coupling reactions between 3-methylbenzoic acid derivatives and cyanomethylamine, often using carbodiimide-based coupling agents.

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Variations in substituent positions and halogen substitution significantly alter chemical and biological properties.

| Compound Name | Structural Features | Reactivity/Biological Activity | Reference |

|---|---|---|---|

| N-(Cyanomethyl)-3-fluorobenzamide | Fluorine at 3-position | Enhanced enzyme inhibition due to electronegativity of fluorine | |

| N-(Cyanomethyl)-3-chlorobenzamide | Chlorine at 3-position | Higher lipophilicity; altered receptor binding compared to fluorine analogs | |

| N-(Cyanomethyl)-4-fluorobenzamide | Fluorine at para position | Reduced steric hindrance; distinct metabolic stability |

Key Findings :

- Fluorine’s electronegativity enhances hydrogen-bonding interactions, improving target affinity (e.g., enzyme inhibition) .

Core Modifications and Functional Group Additions

Modifications to the benzamide core or additional functional groups introduce unique properties.

| Compound Name | Structural Features | Notable Activity | Reference |

|---|---|---|---|

| N-Benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | Trifluoromethyl-oxadiazole group | High reactivity in click chemistry; anticancer activity | |

| 3-[(6-Methylpyridin-3-yl)oxymethyl]benzamide | Pyridine-oxymethyl substituent | Anticancer properties via kinase inhibition | |

| N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide | Benzimidazole moiety | Stabilized intermediates in catalysis; antitumor potential |

Key Findings :

- The trifluoromethyl-oxadiazole group (as in ) enhances electrophilicity, enabling participation in nucleophilic substitutions.

- Pyridine derivatives (e.g., ) exhibit improved solubility and target specificity in kinase pathways.

Key Findings :

- The cyanomethyl group in N-(cyanomethyl)-3-methylbenzamide contributes to strong binding with metalloenzymes (e.g., carbonic anhydrase) due to its ability to coordinate metal ions .

- Compounds lacking the methyl group (e.g., N-(cyanomethyl)benzamide) show reduced potency, highlighting the role of steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.